(2E)-2-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-N-phenylhydrazinecarbothioamide
CAS No.:
Cat. No.: VC15713044
Molecular Formula: C18H14N4O3S
Molecular Weight: 366.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H14N4O3S |
|---|---|
| Molecular Weight | 366.4 g/mol |
| IUPAC Name | 1-[(E)-[5-(3-nitrophenyl)furan-2-yl]methylideneamino]-3-phenylthiourea |
| Standard InChI | InChI=1S/C18H14N4O3S/c23-22(24)15-8-4-5-13(11-15)17-10-9-16(25-17)12-19-21-18(26)20-14-6-2-1-3-7-14/h1-12H,(H2,20,21,26)/b19-12+ |
| Standard InChI Key | CQAZDAVDFAYGFS-XDHOZWIPSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)NC(=S)N/N=C/C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-] |
| Canonical SMILES | C1=CC=C(C=C1)NC(=S)NN=CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-] |
Introduction
The compound (2E)-2-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-N-phenylhydrazinecarbothioamide belongs to the class of hydrazone derivatives, which are known for their diverse biological activities and structural versatility. Hydrazones are characterized by the presence of a C=N double bond and are widely studied for their pharmacological properties, including antimicrobial, antitumor, and anti-inflammatory effects.
Molecular Formula
The molecular formula is C18H14N4O3S, with a calculated molecular weight of approximately 366.39 g/mol.
Structural Features
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The furan ring provides aromatic stability and electron-rich properties.
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The nitrophenyl group introduces electron-withdrawing effects, influencing reactivity and biological activity.
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The hydrazinecarbothioamide group contributes to hydrogen bonding and chelation potential.
Synthesis
The synthesis of hydrazone derivatives typically involves condensation reactions between an aldehyde or ketone and a hydrazide derivative. For this compound:
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Starting Materials:
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5-(3-Nitrophenyl)furan-2-carbaldehyde.
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N-phenylhydrazinecarbothioamide.
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Reaction Conditions:
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Solvent: Ethanol or methanol.
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Catalyst: Acidic conditions (e.g., acetic acid) to promote Schiff base formation.
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Temperature: Mild heating (50–70°C).
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Mechanism:
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The aldehyde reacts with the hydrazine derivative to form a hydrazone linkage (-C=N-NH-).
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The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon.
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Biological Activities
Hydrazone derivatives like this compound exhibit various biological activities due to their ability to interact with biomolecules through hydrogen bonding, π-stacking, and metal chelation.
Potential Applications
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Antimicrobial Activity:
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Effective against bacterial and fungal strains by inhibiting enzyme systems or disrupting membranes.
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Antitumor Properties:
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Hydrazones are known to induce apoptosis in cancer cells through ROS generation or DNA interaction.
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Antioxidant Activity:
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Scavenges free radicals due to electron-donating groups like phenyl or furan rings.
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Metal Chelation:
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Useful in designing metal-based drugs or imaging agents.
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Analytical Characterization
To confirm the structure and purity of the compound, several analytical techniques are employed:
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Nuclear Magnetic Resonance (NMR):
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-NMR: Identifies proton environments (e.g., aromatic protons on phenyl and furan rings).
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-NMR: Confirms carbon environments, especially for C=N and thiocarbonyl carbons.
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Mass Spectrometry (MS):
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Provides molecular ion peaks corresponding to , confirming molecular weight.
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Infrared Spectroscopy (IR):
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Key bands:
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C=N stretch (~1600 cm).
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N-H stretch (~3200–3400 cm).
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C=S stretch (~1000–1200 cm).
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X-ray Crystallography:
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Determines three-dimensional geometry and confirms E configuration around the C=N bond.
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